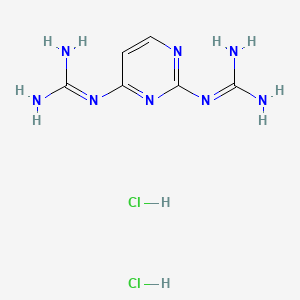
2,4-Diguanidinopyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diguanidinopyrimidine dihydrochloride: is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of two guanidine groups attached to the 2 and 4 positions of the pyrimidine ring, and it is typically found in its dihydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diguanidinopyrimidine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with guanidine derivatives under specific conditions. One common method includes the use of guanidine hydrochloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,4-Diguanidinopyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The guanidine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
科学研究应用
Chemistry: In chemistry, 2,4-Diguanidinopyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 2,4-Diguanidinopyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved. The molecular pathways affected by the compound are still under investigation, and ongoing research aims to elucidate its precise mechanism of action.
相似化合物的比较
2,4-Diaminopyrimidine: A precursor in the synthesis of 2,4-Diguanidinopyrimidine dihydrochloride, known for its use in medicinal chemistry.
2,4-Diamino-6-chloropyrimidine: Another related compound with applications in the synthesis of pharmaceuticals.
2,4-Diamino-5-methylpyrimidine: Used in the synthesis of various biologically active molecules.
Uniqueness: this compound stands out due to the presence of two guanidine groups, which confer unique chemical and biological properties. These groups enhance its ability to form strong interactions with biological targets, making it a valuable compound for research and development in multiple scientific fields.
属性
CAS 编号 |
30953-40-3 |
|---|---|
分子式 |
C6H12Cl2N8 |
分子量 |
267.12 g/mol |
IUPAC 名称 |
2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H10N8.2ClH/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10;;/h1-2H,(H8,7,8,9,10,11,12,13,14);2*1H |
InChI 键 |
MDUXHCGUMBJGMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N=C(N)N)N=C(N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


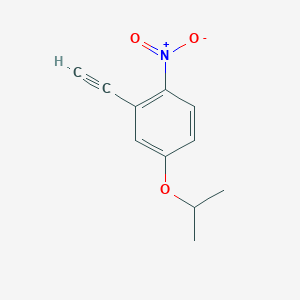
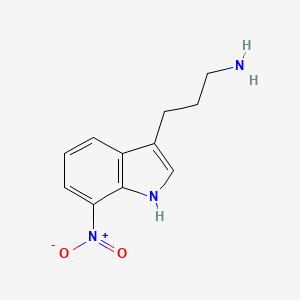

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)

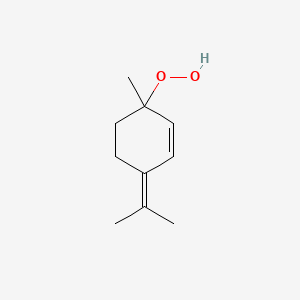

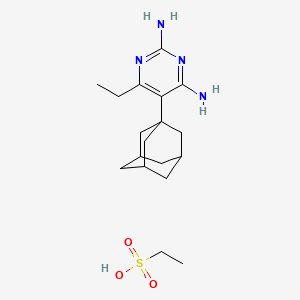
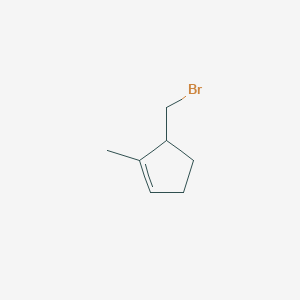
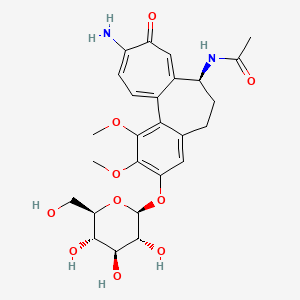
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
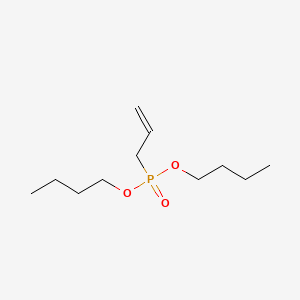
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)

